



Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview

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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

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Disclaimer: Direct experimental spectroscopic data for **6,8-Dibromoquinolin-3-amine** is not readily available in public databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on data from structurally similar analogs: 3-aminoquinoline and 8-bromoquinoline. The experimental protocols provided are generalized for the analysis of quinoline derivatives.

Introduction

6,8-Dibromoquinolin-3-amine is a halogenated aromatic amine derivative of quinoline. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of bromine atoms and an amine group is anticipated to significantly influence its electronic properties and biological activity. Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6,8-Dibromoquinolin-3-amine**, supported by experimental data from close analogs.

Predicted and Comparative Spectroscopic Data

To approximate the spectroscopic profile of **6,8-Dibromoquinolin-3-amine**, data from 3-aminoquinoline and 8-bromoquinoline are presented. These compounds provide insight into the influence of the amino group and a bromo substituent on the quinoline ring system, respectively.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

The proton NMR spectrum of **6,8-Dibromoquinolin-3-amine** is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.

| Proton | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for 6,8- Dibromoquinolin-3- amine |
|--------|------------------|------------------|---------------------------------------------------|
| H-2 | 8.77 (d) | 8.95 (dd) | ~8.8-9.0 (s) |
| H-4 | 7.17 (d) | 8.45 (dd) | Singlet, downfield shifted |
| H-5 | 8.08 (d) | 7.85 (dd) | ~7.9-8.1 (d) |
| H-6 | 7.38-7.26 (m) | 7.45 (t) | No signal (substituted with Br) |
| H-7 | 7.38-7.26 (m) | 7.80 (dd) | ~7.6-7.8 (d) |
| -NH2 | 4.99 (br s) | - | Broad singlet, ~5.0-6.0 |

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.

¹³C NMR Spectra

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbons bearing bromine atoms (C-6 and C-8) are expected to be significantly deshielded.

Table 2: 13 C NMR Chemical Shifts (δ , ppm) of 3-Aminoquinoline and 8-Bromoquinoline.



| Carbon | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for 6,8- Dibromoquinolin-3- amine |
|--------|------------------|------------------|---------------------------------------------------|
| C-2 | 147.5 | 151.0 | ~148-150 |
| C-3 | 138.5 | 122.9 | ~140-142 (bearing NH ₂) |
| C-4 | 116.1 | 136.5 | ~118-120 |
| C-4a | 128.9 | 127.9 | ~129-131 |
| C-5 | 127.5 | 126.8 | ~127-129 |
| C-6 | 121.4 | 127.4 | ~120-125 (bearing Br) |
| C-7 | 110.1 | 130.5 | ~112-115 |
| C-8 | 144.0 | 133.5 | ~135-140 (bearing Br) |
| C-8a | 147.5 | 143.5 | ~145-148 |

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases[1][2]. Predicted values are estimations based on substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of **6,8-Dibromoquinolin-3-amine** will show characteristic absorption bands for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system, and C-Br stretches.

Table 3: Characteristic IR Absorption Bands (cm⁻¹).



| Functional Group | Vibration Mode | Expected Wavenumber (cm ⁻¹) for 6,8- Dibromoquinolin-3- amine | Reference Data (3- Aminoquinoline)[3] |
|---------------------|--------------------------------|---------------------------------------------------------------------------|------------------------------------------|
| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | 3420, 3330 |
| C-H (aromatic) | Stretch | 3100-3000 | 3050 |
| C=C, C=N (aromatic) | Stretch | 1620-1450 | 1610, 1580, 1490 |
| N-H | Bend | 1650-1580 | 1630 |
| C-N | Stretch | 1335-1250 | 1320 |
| C-Br | Stretch | 700-500 | - |
| C-H (aromatic) | Out-of-plane bend | 900-675 | 870, 750 |

Mass Spectrometry (MS)

The mass spectrum of **6,8-Dibromoquinolin-3-amine** will be characterized by a molecular ion peak corresponding to its exact mass. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data.



| Parameter | **Value for 6,8- Dibromoquinolin-3-amine (C9H6Br2N2) ** | Reference Data (m/z) |
|------------------------------------------------------------|---------------------------------------------------------------|-----------------------------|
| Molecular Formula | C ₉ H ₆ Br ₂ N ₂ | 3-Aminoquinoline: 144.07[3] |
| Molecular Weight | 301.96 g/mol | 8-Bromoquinoline: 206.97[2] |
| [M] ⁺ , [M+2] ⁺ , [M+4] ⁺ | ~300, 302, 304 (in ~1:2:1 ratio) | - |
| Major Fragments | Loss of Br, HCN, NH2 | 3-Aminoquinoline: 117, 89 |
| 8-Bromoquinoline: 127, 76 | | |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
 Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are generally sufficient.[4]
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals.[5]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy



- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[6]
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

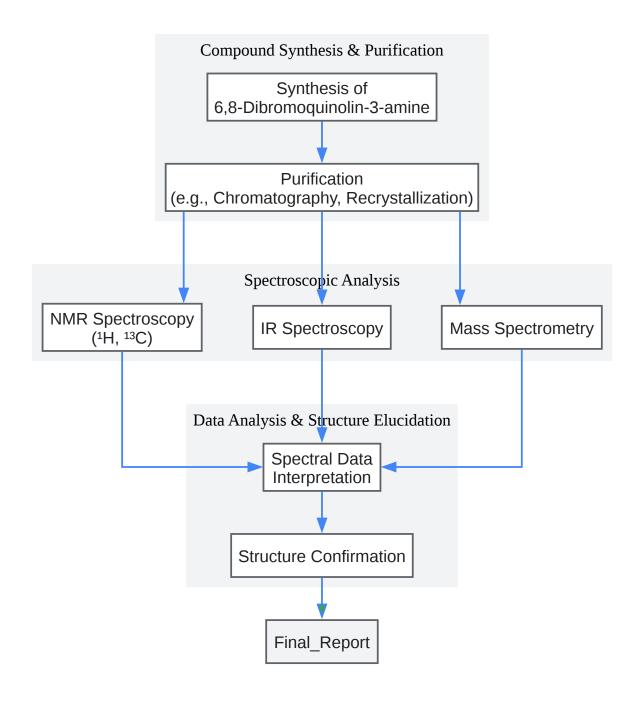
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
 this can be done using a direct insertion probe or by dissolving it in a suitable solvent and
 introducing it via an infusion pump for techniques like Electrospray Ionization (ESI). For Gas
 Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated
 on a GC column.[7]
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. ESI is a softer ionization technique often used for LC-MS that typically yields the protonated molecule [M+H]⁺.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **6,8-Dibromoquinolin-3-amine**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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